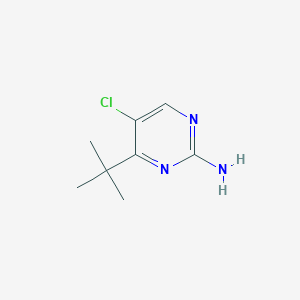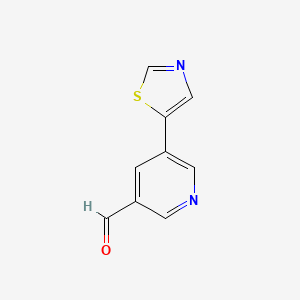
5-(Thiazol-5-yl)nicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Thiazol-5-yl)nicotinaldehyde is a heterocyclic compound that contains both a thiazole ring and a nicotinaldehyde moiety. The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms, while the nicotinaldehyde moiety is derived from nicotinic acid (vitamin B3).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thiazol-5-yl)nicotinaldehyde typically involves the formation of the thiazole ring followed by its attachment to the nicotinaldehyde moiety. One common method involves the reaction of 2-aminothiazole with nicotinaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-(Thiazol-5-yl)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 5-(Thiazol-5-yl)nicotinic acid.
Reduction: 5-(Thiazol-5-yl)nicotinyl alcohol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
5-(Thiazol-5-yl)nicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the development of advanced materials, such as organic semiconductors and dyes
Mechanism of Action
The mechanism of action of 5-(Thiazol-5-yl)nicotinaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The thiazole ring can interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A simpler compound containing only the thiazole ring.
Nicotinaldehyde: Contains only the nicotinaldehyde moiety without the thiazole ring.
5-(Thiazol-2-yl)nicotinaldehyde: A positional isomer with the thiazole ring attached at a different position on the nicotinaldehyde moiety
Uniqueness
5-(Thiazol-5-yl)nicotinaldehyde is unique due to the specific positioning of the thiazole ring on the nicotinaldehyde moiety, which can influence its chemical reactivity and biological activity. This unique structure allows it to interact with a different set of biological targets compared to its isomers and simpler analogs .
Properties
CAS No. |
1346687-57-7 |
|---|---|
Molecular Formula |
C9H6N2OS |
Molecular Weight |
190.22 g/mol |
IUPAC Name |
5-(1,3-thiazol-5-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H6N2OS/c12-5-7-1-8(3-10-2-7)9-4-11-6-13-9/h1-6H |
InChI Key |
ZIKDOIWRDJLXHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1C2=CN=CS2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


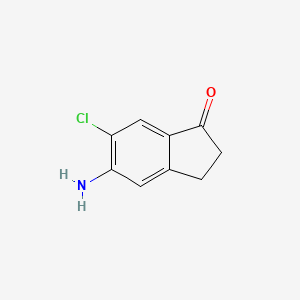
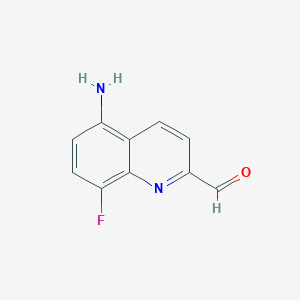


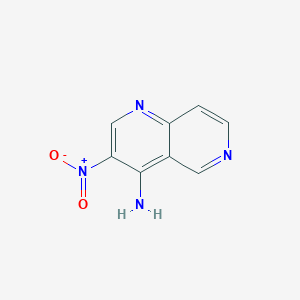
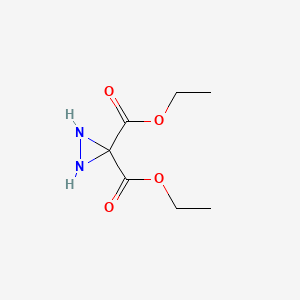
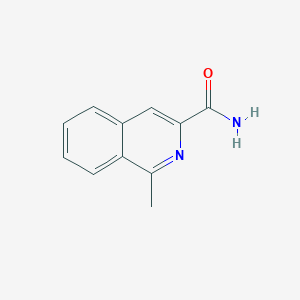
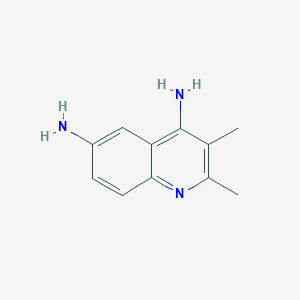
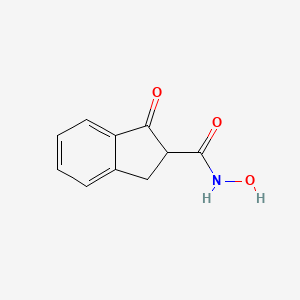
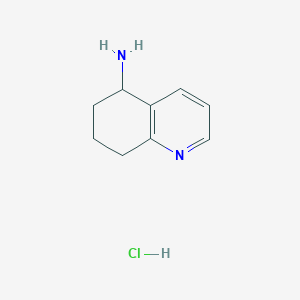
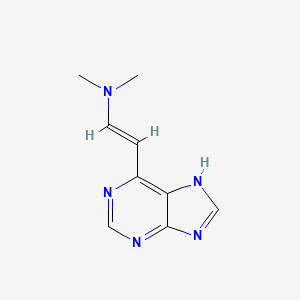
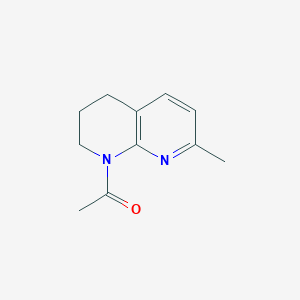
![8-Amino-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15070692.png)
